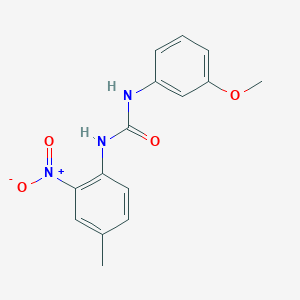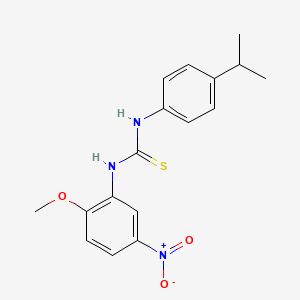
N-(2-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide, also known as EPM-01, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of several receptors, including the adenosine A2A receptor and the 5-HT1A receptor, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent antifungal and antibacterial activities. In addition, it has been found to possess potent antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide is its broad-spectrum biological activity. It has been found to exhibit activity against a wide range of biological targets, which makes it a potentially useful therapeutic agent. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. In addition, the development of new formulations of this compound with improved solubility could expand its potential use in experimental settings. Finally, the evaluation of the toxicity and pharmacokinetics of this compound in animal models could provide important information for its potential use in clinical settings.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. In addition, it has also been found to possess potent antioxidant and anti-inflammatory activities.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-4-25-20-8-6-5-7-19(20)22-21(26)23-13-14-24(17(3)15-23)18-11-9-16(2)10-12-18/h5-12,17H,4,13-15H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGJKLJCUDZXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N2CCN(C(C2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



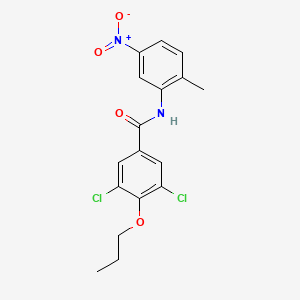
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)
![dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate](/img/structure/B4116868.png)
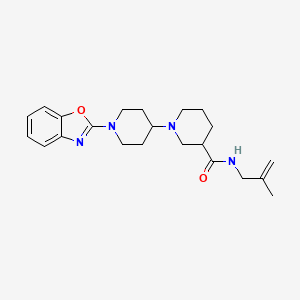
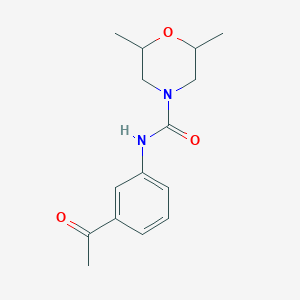
![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116880.png)
![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4116888.png)
![N-(2-methoxy-4-nitrophenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4116899.png)
